4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid molecular weight and formula
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid
Introduction
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of reactive functional groups—a carboxylic acid, a sulfonyl chloride, and halogen substituents—makes it a versatile and valuable building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of fluoro and chloro groups on the benzene ring modulates the reactivity and physicochemical properties of the molecule, offering chemists a powerful tool for drug design and development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's properties are fundamental to its application in research and development.
Nomenclature and Structure
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Systematic Name: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
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Common Synonyms: 4-Chloro-2-fluoro-5-chlorosulfonylbenzoic acid, Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-fluoro-.[1][2]
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Chemical Structure:
(Image representing the 2D structure of the molecule)
Key Identifiers and Molecular Data
The following table summarizes the essential identifiers and quantitative data for the compound.
| Identifier | Value | Source(s) |
| CAS Number | 56447-54-2 | [1][3][4] |
| Molecular Formula | C₇H₃Cl₂FO₄S | [1][3][4] |
| Molecular Weight | 273.07 g/mol | [4][5] |
| Exact Mass | 271.9113133 u | [3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow solid/crystalline powder | [1] |
| Purity | Typically ≥95% | [1] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis and Mechanism
The synthesis of 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is typically achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonylation, on a substituted benzoic acid precursor.
Synthetic Pathway
The most logical and industrially relevant pathway involves the direct chlorosulfonylation of 4-chloro-2-fluorobenzoic acid. The electron-withdrawing nature of the existing substituents (carboxyl, chloro, fluoro) directs the incoming electrophile (-SO₂Cl) to the position meta to the carboxyl group and ortho to the chloro group.
Caption: Synthetic workflow for 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid.
Mechanistic Insight
The reaction proceeds via the attack of the aromatic ring on the highly electrophilic sulfur atom of chlorosulfonic acid. The existing substituents deactivate the ring, requiring harsh reaction conditions. The directing effects of the substituents guide the chlorosulfonyl group to the C5 position, which is the most favorable electronically and sterically.
Experimental Protocol: Chlorosulfonylation
This protocol is a representative procedure based on established chemical principles for this type of transformation.[6]
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Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas by-product).
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Reagent Charging: Carefully charge an excess of chlorosulfonic acid into the flask and cool the vessel in an ice bath to 0-5°C.
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Substrate Addition: Slowly add solid 4-chloro-2-fluorobenzoic acid portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours to drive the reaction to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its functional groups.
Reactivity Profile
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Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. It is a potent electrophile that reacts readily with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonate esters, and sulfonic acids (upon hydrolysis), respectively. This reaction is central to its use in building sulfonamide-based drugs.
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Carboxylic Acid (-COOH): This group can undergo standard carboxylic acid transformations, including esterification, amide bond formation (e.g., via an acid chloride intermediate), and reduction. Its acidity can be utilized for salt formation.
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Aromatic Ring: The halogenated benzene ring is electron-deficient and can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions, although this is less common than reactions at the other functional groups.
Core Application: Synthesis of Sulfonamide-Based Therapeutics
The primary application of 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is as an intermediate in the synthesis of sulfonamide drugs.[3][4] A prominent class of drugs synthesized from related precursors are the loop diuretics, such as furosemide, which feature a sulfonamide group crucial for their biological activity.
The workflow below illustrates the key reaction of the sulfonyl chloride group.
Caption: Reaction of the intermediate to form a target sulfonamide.
This transformation is fundamental in drug discovery, allowing for the introduction of a sulfonamide moiety which is a well-established pharmacophore known to interact with various biological targets. The chloro and fluoro substituents on the ring further allow for fine-tuning of the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Safety and Handling
Due to its reactive nature, 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid must be handled with appropriate precautions.
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GHS Classification: The compound is classified as causing severe skin burns and eye damage (Hazard Statement H314).[3]
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Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place away from moisture, as the sulfonyl chloride group is susceptible to hydrolysis. The container should be tightly sealed.
Conclusion
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a pivotal organic intermediate whose value is defined by its structural complexity and the specific reactivity of its functional groups. Its role as a precursor in the synthesis of sulfonamides makes it highly relevant to the pharmaceutical industry, particularly in the development of diuretics and other therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists and scientists aiming to leverage its potential in creating novel and effective molecules.
References
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4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | C7H5ClFNO4S | CID 12462572. PubChem. [Link]
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Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. PrepChem.com. [Link]
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The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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